![molecular formula C22H24N2O3 B7536100 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7536100.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potent effects on the endocannabinoid system. This compound was first synthesized in 2014 and has since been used in various scientific research applications to understand its mechanism of action and its potential therapeutic benefits.
Mecanismo De Acción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide binds to CB1 receptors with high affinity, leading to potent agonist activity. This activation of CB1 receptors leads to the release of neurotransmitters, including dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide are similar to those of other synthetic cannabinoids, including increased heart rate, elevated blood pressure, and altered perception and cognition. These effects are due to the compound's potent agonist activity at CB1 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide in lab experiments is its potency, which allows for the study of the endocannabinoid system at a molecular level. However, the psychoactive effects of the compound may limit its use in certain experiments, as it can alter the behavior and perception of test subjects.
Direcciones Futuras
There are several future directions for the study of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide, including the investigation of its potential therapeutic benefits in the treatment of various diseases, the development of more potent and selective synthetic cannabinoids, and the exploration of the compound's effects on the endocannabinoid system at a molecular level. Additionally, further research is needed to understand the long-term effects of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide on the brain and other organs.
Métodos De Síntesis
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 4-cyanobenzyl chloride with 2-methoxyphenylpiperazine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting intermediate with 3-methyl-1-benzofuran-2-carboxylic acid chloride. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide has been used in various scientific research applications to understand its mechanism of action and potential therapeutic benefits. One study investigated the effects of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide on the endocannabinoid system and found that it binds to CB1 receptors with high affinity, leading to potent agonist activity. Another study investigated the potential therapeutic benefits of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-17-7-3-5-9-19(17)27-21(15)22(25)23-16-11-13-24(14-12-16)18-8-4-6-10-20(18)26-2/h3-10,16H,11-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRNBLPNIOQIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.